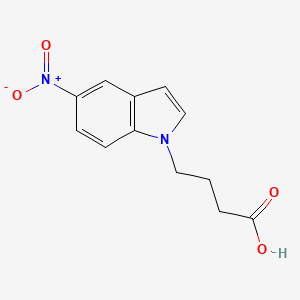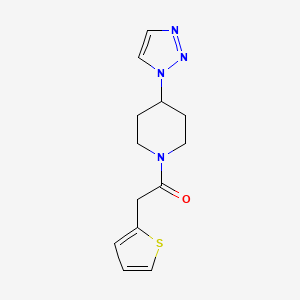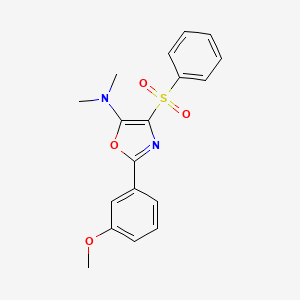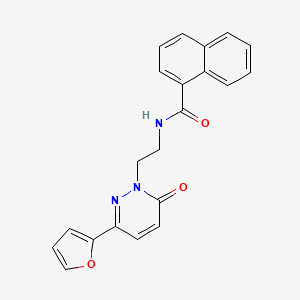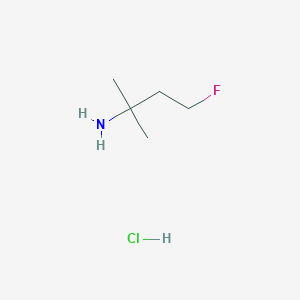
4-氟-2-甲基丁烷-2-胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride: is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a fluorine atom attached to a propyl group, which is further substituted with a dimethyl group. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.
科学研究应用
Chemistry: N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. It may serve as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals that target specific biological pathways. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in various chemical processes and formulations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride typically involves the reaction of 3-fluoro-1,1-dimethyl-propylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The general reaction can be represented as: [ \text{3-fluoro-1,1-dimethyl-propylamine} + \text{HCl} \rightarrow \text{N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride} ]
Industrial Production Methods: In an industrial setting, the production of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
化学反应分析
Types of Reactions: N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding amides or reduced to form secondary amines.
Acid-Base Reactions: The hydrochloride salt can participate in acid-base reactions, releasing the free amine upon treatment with a base.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Reactions: Formation of substituted amines or other derivatives.
Oxidation Reactions: Formation of amides or nitriles.
Reduction Reactions: Formation of secondary or tertiary amines.
作用机制
The mechanism of action of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.
相似化合物的比较
- 3-Chloro-N,N-dimethylpropylamine hydrochloride
- N,N-Dimethyl(3-chloropropyl)amine hydrochloride
- 3-Dimethylaminopropyl chloride hydrochloride
Comparison: N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chloro-substituted analogs, the fluorinated compound may exhibit enhanced metabolic stability and different reactivity patterns. The fluorine atom can also influence the compound’s lipophilicity and ability to cross biological membranes.
属性
IUPAC Name |
4-fluoro-2-methylbutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FN.ClH/c1-5(2,7)3-4-6;/h3-4,7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKDDUMVLXTNSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCF)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-acetylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2410377.png)
![(1S,5S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B2410379.png)
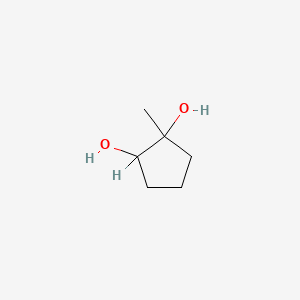
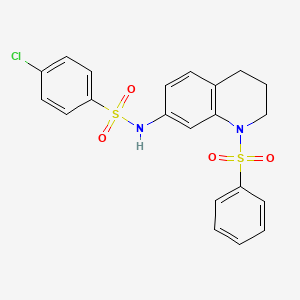
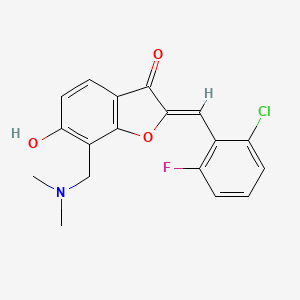
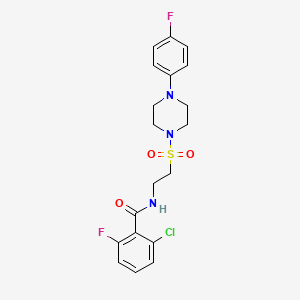
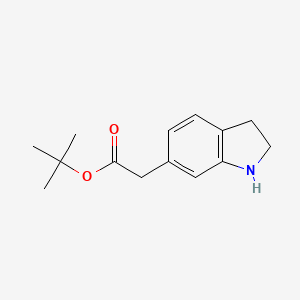
![Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate](/img/structure/B2410390.png)

![2-(2,4-dimethylphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2410392.png)
